molecular formula C12H13ClN2O3 B2536124 1-(4-Chloro-3-nitrobenzoyl)piperidine CAS No. 91721-46-9

1-(4-Chloro-3-nitrobenzoyl)piperidine

Katalognummer: B2536124
CAS-Nummer: 91721-46-9
Molekulargewicht: 268.7
InChI-Schlüssel: WZUJLOZSGHALDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chloro-3-nitrobenzoyl)piperidine is a chemical compound with the CAS Number: 91721-46-9 . It has a molecular weight of 268.7 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13ClN2O3/c13-10-5-4-9 (8-11 (10)15 (17)18)12 (16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 268.70 . It is a powder and is typically stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Nucleophilic Aromatic Substitution of the Nitro-Group

The study by Pietra and Vitali (1972) explores the reaction of piperidine with nitrobenzene derivatives, providing insights into nucleophilic aromatic substitution reactions. This research is crucial for understanding the chemical behavior of nitro-group-containing compounds and can inform the synthesis of related compounds, including 1-(4-Chloro-3-nitrobenzoyl)piperidine (Pietra & Vitali, 1972).

N-Dealkylation of Arylpiperazine Derivatives

Caccia's (2007) review on the disposition and metabolism of arylpiperazine derivatives, including those related to this compound, highlights their clinical applications and the biochemical pathways involved in their metabolism. This information is crucial for drug development and understanding the pharmacological profile of these compounds (Caccia, 2007).

LC-MS/MS Study of Degradation Processes

Barchańska et al. (2019) utilized LC-MS/MS to study the degradation processes of nitisinone, a compound structurally related to this compound. This research provides valuable information on the stability and degradation pathways of such compounds, which is essential for their development and safe use in medical applications (Barchańska et al., 2019).

Photosensitive Protecting Groups

Amit, Zehavi, and Patchornik (1974) reviewed the use of photosensitive protecting groups, including nitrobenzyl derivatives similar to the nitro-group in this compound. This research is crucial for the development of photoresponsive materials and molecules, which have applications in drug delivery and materials science (Amit, Zehavi, & Patchornik, 1974).

Eigenschaften

IUPAC Name

(4-chloro-3-nitrophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c13-10-5-4-9(8-11(10)15(17)18)12(16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUJLOZSGHALDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 5-L flask was charged with ethyl acetate (2.3 L) and carbonyl diimidazole (500.0 g, 2.48 mol) to which 4-chloro-3-nitrobenzoic acid (402.5 g, 2.48 mol) was added in portions over 1 hour. The solution was stirred for an additional 1.5 hours. Piperidine (222.2 g, 2.60 mol) was added dropwise over 2 hours and the resulting solution was stirred for an additional 4 hours. The reaction mixture was washed sequentially, twice with 6N HCl solution (600 mL), twice with saturated NaHCO3 (250 mL), and finally with saturated NaCl (250 mL). The organic solution was dried over anhydrous Na2SO4 and filtered, and the solvent was removed in vacuo to yield 646 g (97%) of 4-chloro-3-nitrobenzoyl-piperidine as a yellow crystalline solid with m.p. =76—78 ° C. IR: 1633, 1535, and 1440 cm31 1. 1H NMR (500 MHz, CDCl3): δ 7.92 (1H, d, J 1.5 Hz), 7.60 (1H, d, J=8.1 Hz), 7.56 (1H, dd, J═8.1 and 1.5 Hz), 3.70 (2H, br s), 3.35 (2H, br s), 1.70 (4H, br s), and 1.56 ppm (2H, br s).
Quantity
222.2 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
402.5 g
Type
reactant
Reaction Step Two
Quantity
2.3 L
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.